

BAY-876 Efficacy Across Cancer Cell Lines

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Bay-876

CAS No.: 1799753-84-6

Cat. No.: S520545

Get Quote

The table below summarizes the anti-proliferative and pro-apoptotic effects of **BAY-876** in various cancer types, as demonstrated in recent preclinical studies.

Cancer Type	Cell Lines Tested	Key Experimental Findings	Proposed Mechanism & Notes
Colorectal Cancer (CRC)	HCT116, DLD1, COLO205, LoVo, Caco-2 [1]	• Dose-dependent proliferation inhibition in most lines [1] • Induced apoptosis & increased ROS [1] • Suppressed tumor growth in HCT116 xenograft mouse model [1] • Inhibits glucose uptake, forcing metabolic shift to mitochondrial respiration, leading to oxidative stress and cell death [1].	Head and Neck Squamous Cell Carcinoma (HNSCC)
SCC47, FaDu, SCC90, RPMI2650 [2]	• Decreased glucose uptake, viability, and metabolism [2] • Induced apoptosis as a single agent [2] • Synergistically enhanced apoptosis with T2R bitter agonists [2] • Highly expressed GLUT1 in HNSCC tumors vs. normal tissue [2]. Efficacy is potentiated by co-targeting mitochondrial metabolism.	Breast Cancer	MDA-MB-231, 4T1 [3] • Potently inhibited glycolysis [3] • Combination with mitochondrial agents (Niclosamide, Pyrvinium pamoate) caused metabolic crisis and enhanced cell death [3] • Effective in targeting glycolytic phenotype. Shows high synergy in combination therapy to block metabolic compensation [3].
Lung Adenocarcinoma (LUAD)	H1975, H1650 [4] • Sensitized tumor cells to EGFR TKI Osimertinib [4] • Enhanced tumor growth inhibition <i>in vivo</i> in combination [4] • Binds to phosphorylated EGFR, disrupting its oncogenic signaling. Offers a strategy to overcome EGFR TKI resistance [4].	Hepatocellular Carcinoma (HCC)	HepG2, MHCC97-H, MHCC97-L [5] [6] • Inhibited glucose uptake and cell proliferation [5] [6] • Suppressed Epithelial-Mesenchymal Transition (EMT) [5] [6] • Novel microcrystalline formulation showed long-acting antitumor

activity *in vivo* [5] [6] | • A microcrystalline formulation was developed for direct intratumoral injection to overcome drug delivery and solubility challenges [5] [6]. |

Key Experimental Protocols

To ensure the reproducibility of the data summarized above, here is a detailed look at the core methodologies commonly used across these studies.

- **Cell Viability and Proliferation Assays:**

- **MTS/Tetrazolium Reduction Assays (e.g., MTS, MTT):** Cells are seeded in 96-well plates and treated with a concentration gradient of **BAY-876** (typically dissolved in DMSO) for 24-72 hours. A reagent like MTS is added, and the absorbance at 490 nm is measured. The signal, proportional to the number of viable cells, is normalized to DMSO-treated controls to calculate percentage viability [1] [5] [6].
- **Direct Cell Counting:** After treatment, cells are trypsinized, and the total cell number is counted using an automated cell counter or hemocytometer [1].
- **Colony Formation Assay:** A low density of cells (500-800) is seeded and treated with the drug over 7-14 days, with media renewal every few days. The resulting colonies are fixed, stained with crystal violet, and counted [4].

- **Apoptosis Analysis:**

- **Flow Cytometry with Annexin V Staining:** Treated cells are stained with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in early apoptosis) and a viability dye like Propidium Iodide (PI). The population of Annexin V+/PI- (early apoptotic) and Annexin V+/PI+ (late apoptotic/necrotic) cells is quantified using a flow cytometer [2].

- **Glucose Uptake Measurement:**

- **Fluorescent Glucose Analog Tracers:** Cells are treated with **BAY-876** and then incubated with a fluorescent glucose analog (e.g., 2-NBDG). After washing, the intracellular fluorescence intensity, proportional to glucose uptake, is measured via flow cytometry or fluorescence microscopy [2].
- **Glucose Sensor Biosensors:** Some studies use genetically encoded FRET-based biosensors (e.g., FLII12Pglu-700 μ 6) transfected into cells. Changes in FRET signal in response to **BAY-876** treatment are measured in real-time via live-cell imaging to monitor dynamic glucose influx [2].

- **Metabolic Phenotyping (Seahorse XF Analyzer):**

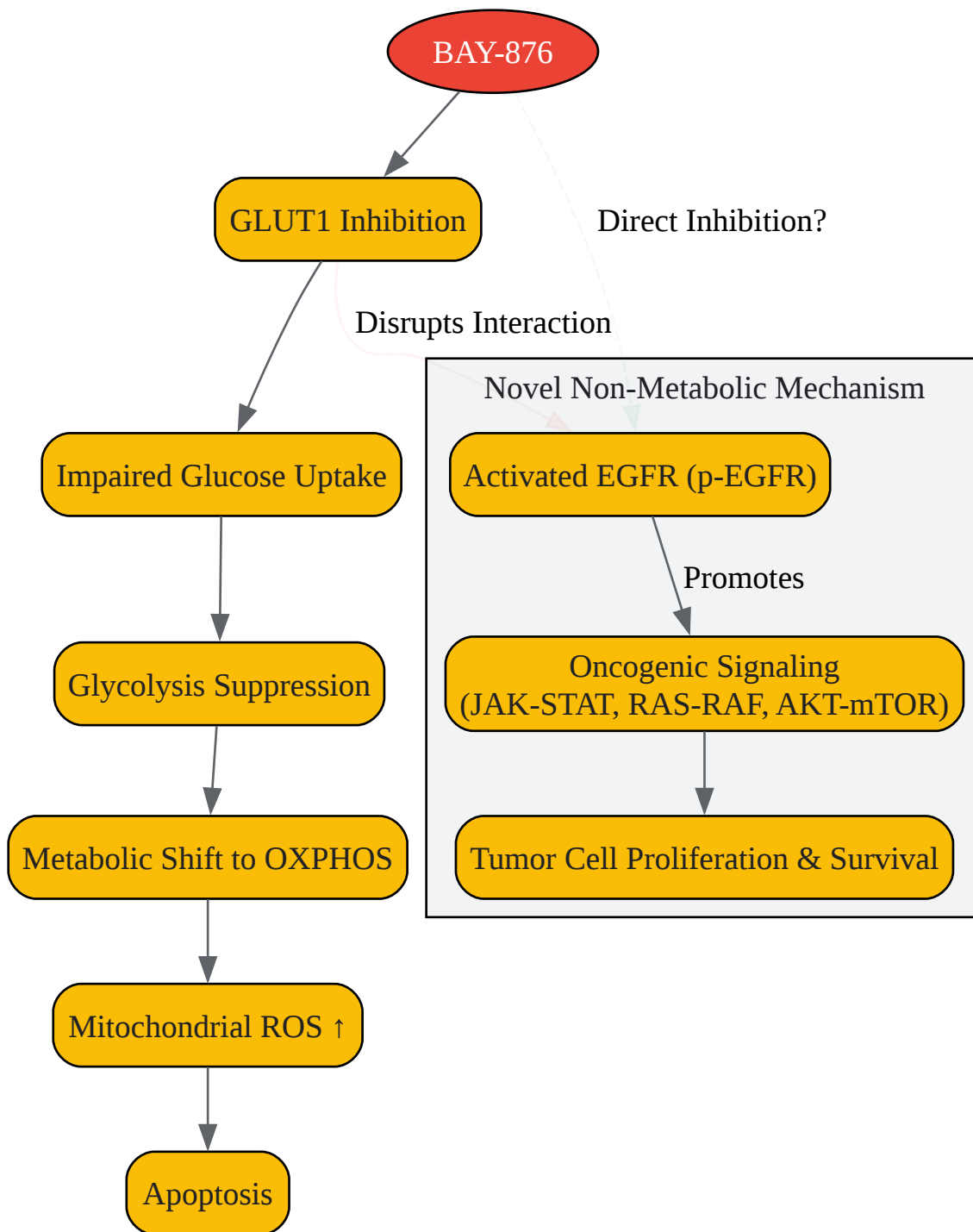
- This technology measures the Extracellular Acidification Rate (ECAR, an indicator of glycolysis) and Oxygen Consumption Rate (OCR, an indicator of mitochondrial respiration) in real-time. Cells are treated with **BAY-876**, and the metabolic profiles are analyzed to confirm the inhibition of glycolysis and to detect any compensatory increase in mitochondrial respiration [3].

- **Protein Interaction and Signaling Analysis:**

- **Co-immunoprecipitation (Co-IP):** Cells are lysed, and the GLUT1 protein is pulled down using a specific antibody bound to magnetic beads. The precipitated protein complex is then analyzed by Western blot to detect interacting partners like phosphorylated EGFR [4].
- **Western Blot:** Protein lysates from treated cells are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against proteins of interest (e.g., GLUT1, cleaved Caspase-3, EGFR, p-EGFR, and downstream pathway components) to determine changes in protein expression and activation [1] [4].

Mechanism of Action and Signaling Pathways

BAY-876's anti-tumor effects are primarily mediated through its high-affinity binding to GLUT1, but recent research reveals a more complex mechanism involving direct interference with oncogenic signaling.



[Click to download full resolution via product page](#)

Diagram Title: **BAY-876's Dual Mechanisms of Anti-Tumor Action**

As illustrated, **BAY-876's** efficacy stems from a dual attack on tumor cells:

- **Metabolic Crisis:** By potently and selectively inhibiting GLUT1, **BAY-876** starves cancer cells of glucose, blocking the Warburg effect (aerobic glycolysis). This forces cells to rely more on mitochondrial oxidative phosphorylation (OXPHOS), which can lead to lethal levels of reactive oxygen species (ROS) and the activation of apoptosis [1] [2] [3].
- **Oncogenic Signaling Disruption:** A groundbreaking study found that GLUT1 physically binds to activated EGFR. **BAY-876**, by inhibiting GLUT1, disrupts this protein-protein interaction and dampens downstream oncogenic signaling pathways (e.g., JAK-STAT, AKT-mTOR). This explains its ability to sensitize cancer cells to EGFR-targeted therapies like Osimertinib [4].

Therapeutic Potential and Future Directions

The data confirms **BAY-876** is a powerful tool for preclinical research with high translational potential.

- **Synergistic Combination Strategies:** A prominent theme across studies is the enhanced efficacy of **BAY-876** when used in rational combinations. These include pairing with:
 - **Mitochondrial Targeting Agents** (e.g., Niclosamide, Pyrvinium pamoate) to simultaneously block glycolytic and oxidative metabolic pathways, preventing compensatory survival [3].
 - **EGFR Tyrosine Kinase Inhibitors** (e.g., Osimertinib) to overcome drug resistance in lung cancer [4].
 - **Bitter Taste Receptor (T2R) Agonists** to jointly induce mitochondrial dysfunction and apoptosis in HNSCC [2].
- **Innovative Formulations:** The development of a **microcrystalline BAY-876 formulation** for direct intratumoral injection represents a significant advance. This approach achieves sustained drug release at the tumor site, improves localized efficacy, and potentially minimizes systemic side effects related to glucose metabolism interference, as demonstrated in HCC models [5] [6].

In summary, **BAY-876** is a highly promising therapeutic candidate. Its efficacy across diverse cancers, its dual mechanism of action, and its strong performance in rational combination therapies make it a compelling subject for further translational research.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. GLUT1 inhibition by BAY-876 induces metabolic changes and ... [pmc.ncbi.nlm.nih.gov]
2. GLUT1 inhibitor BAY-876 induces apoptosis and enhances ... [pmc.ncbi.nlm.nih.gov]
3. Exploring the impact of mitochondrial-targeting anthelmintic ... [bmccancer.biomedcentral.com]
4. GLUT1 sensitizes tumor cells to EGFR-TKIs by binding with ... [biosignaling.biomedcentral.com]
5. A Novel Microcrystalline BAY - 876 Formulation Achieves Long-Acting... [pmc.ncbi.nlm.nih.gov]
6. A Novel Microcrystalline BAY-876 Formulation Achieves ... [frontiersin.org]

To cite this document: Smolecule. [BAY-876 Efficacy Across Cancer Cell Lines]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b520545#bay-876-efficacy-across-cancer-cell-lines>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com